3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
Propriétés
IUPAC Name |
3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-15-11(18-16-8)7-14-12(17)10-4-2-3-9(5-10)6-13/h2-5H,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMHKKCKHLQYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the benzamide moiety: The oxadiazole intermediate can be reacted with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Introduction of the cyano group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Substituent Variations on the Benzamide Core
Analysis :
Heterocycle and Linker Modifications
Analysis :
Physicochemical and Spectroscopic Data
Activité Biologique
3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS Number: 1206986-93-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential based on various studies.
The molecular formula of this compound is with a molecular weight of 242.23 g/mol. Its structure includes a benzamide core substituted with a cyano group and a 1,2,4-oxadiazole moiety, which is critical for its biological activity.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
-
Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Acute lymphoblastic leukemia (CEM-C7)
- Acute monocytic leukemia (U-937)
-
IC50 Values :
- The compound exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin. Specific values reported include:
- MCF-7: IC50 = 15.63 µM
- MEL-8: IC50 values were slightly lower than those for MCF-7.
- The compound exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin. Specific values reported include:
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis through several pathways:
- Apoptotic Induction : Flow cytometry assays have indicated that treated cells show increased markers of apoptosis.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase, preventing further cell division.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been associated with the cytotoxic effects observed in treated cancer cells.
Comparative Analysis
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-cyano-N-[...] | MCF-7 | 15.63 | Apoptosis induction |
| Doxorubicin | MCF-7 | ~10 | DNA intercalation |
| Compound I-8 | RET Kinase | Moderate | Kinase inhibition |
Case Studies
Several studies have highlighted the efficacy of this compound as a potential lead compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, and what key reaction conditions influence yield and purity?
- Answer : The compound is synthesized via cyclization of cyanamide derivatives or through coupling reactions. A key step involves forming the 1,2,4-oxadiazole ring, often using hydroxylamine hydrochloride under reflux with acetic acid or dioxane . For example, intermediate benzamide derivatives can be reacted with hydroxylamine at 90°C for 1.75 hours to achieve cyclization. Yield optimization requires precise stoichiometry of reagents (e.g., 1:1 molar ratio of acid and amine precursors) and purification via column chromatography (e.g., using hexane/ethyl acetate). Purity is confirmed by TLC (Rf ~0.33–0.54) and LC-MS analysis .
Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic techniques?
- Answer : Characterization relies on:
- 1H/13C NMR : Peaks for the oxadiazole ring (e.g., δ ~2.5 ppm for methyl groups) and benzamide backbone (aromatic protons at δ ~7.0–8.5 ppm) .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight (e.g., ~213–408 Da) and purity (>95%) .
- Melting Point : Used to assess crystallinity (e.g., 98–205°C, depending on substituents) .
Advanced Research Questions
Q. What challenges arise in the cyclization step during the synthesis of the 3-methyl-1,2,4-oxadiazole moiety, and how can they be methodologically addressed?
- Answer : Key challenges include:
- Side reactions : Competing formation of 1,3,4-oxadiazoles or unreacted intermediates. Mitigated by optimizing reaction time (1–2 hours) and temperature (90–110°C) .
- Low yields : Additives like dimethylacetamide dimethyl acetal improve cyclization efficiency by stabilizing reactive intermediates .
- Purification : Use of mixed solvents (e.g., ethyl acetate/hexane) for recrystallization enhances purity .
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound across different studies?
- Answer : Contradictions may stem from:
- Assay variability : Standardize protocols (e.g., fixed IC50 measurement conditions) and use positive controls (e.g., known inhibitors) .
- Structural modifications : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) via structure-activity relationship (SAR) studies .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) identifies key binding interactions with targets like orexin receptors or Plasmodium enzymes .
Q. What computational or crystallographic methods are recommended for elucidating the three-dimensional structure and electronic properties of this compound?
- Answer :
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for the oxadiazole ring and benzamide core .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G* basis sets .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to study stability in biological environments .
Methodological Tables
Table 1 : Key Reaction Conditions for Oxadiazole Cyclization
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxylamine HCl | 90 | 1.75 | 63 | |
| Dimethylacetamide acetal | 110 | 1 | 72 |
Table 2 : Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 2.50 (s, 3H, CH3), δ 7.45–8.20 (m, Ar-H) | |
| LC-MS (ESI+) | [M+H]+ = 408.1 (calc. 408.19) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
